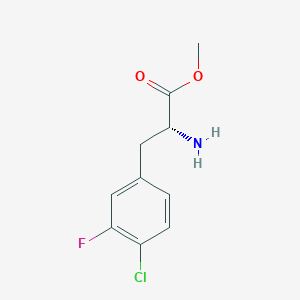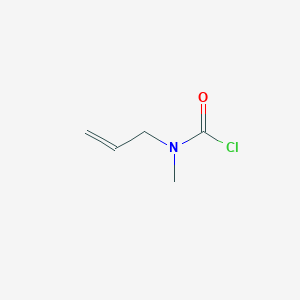
N-allyl-N-methylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C5H8ClNO. It is a derivative of carbamic acid and features both allyl and methyl groups attached to the nitrogen atom. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: N-Allyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-allyl-N-methylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N-allyl-N-methylamine+Phosgene→N-allyl-N-methylcarbamoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the synthesis involves the continuous feeding of N-allyl-N-methylamine and phosgene into a reactor. The reaction is carried out at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: N-Allyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-allyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-allyl-N-methylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Carbamates: Formed through substitution reactions.
N-allyl-N-methylcarbamic acid: Formed through hydrolysis.
N-allyl-N-methylamine: Formed through reduction.
科学的研究の応用
N-Allyl-N-methylcarbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.
Industry: Applied in the production of pesticides, herbicides, and other agrochemicals due to its reactivity with nucleophiles.
作用機序
The mechanism of action of N-allyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
類似化合物との比較
N-Methylcarbamoyl chloride: Lacks the allyl group, making it less versatile in certain synthetic applications.
N-Allylcarbamoyl chloride: Lacks the methyl group, which can influence its reactivity and stability.
N,N-Dimethylcarbamoyl chloride: Contains two methyl groups, altering its reactivity compared to N-allyl-N-methylcarbamoyl chloride.
Uniqueness: this compound’s unique combination of allyl and methyl groups provides a balance of reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable carbamate derivatives while maintaining reactivity with a variety of nucleophiles sets it apart from other carbamoyl chlorides.
特性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC名 |
N-methyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |
InChIキー |
UEKTZPNFEQJPLZ-UHFFFAOYSA-N |
正規SMILES |
CN(CC=C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


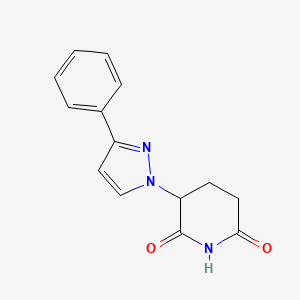

![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)

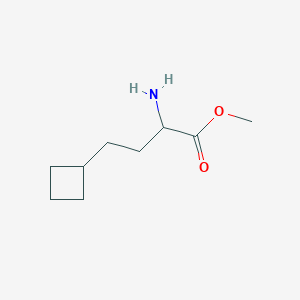


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
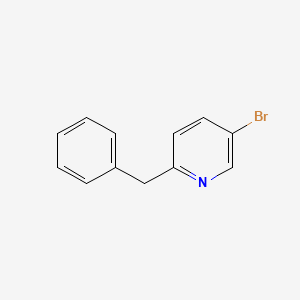
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

